

Comprehensive Technical & Safety Guide: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

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Compound of Interest

Compound Name: 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene

Cat. No.: B7974793

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Executive Summary

In modern drug discovery and materials science, halogenated aromatic ethers serve as critical synthetic scaffolds. **2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene** (CAS: 1539318-05-2) is a highly specialized aryl halide characterized by its differential halogen reactivity and lipophilic ether linkage. This technical whitepaper provides an in-depth analysis of the compound's physicochemical profile, mechanistic toxicology, and safe handling procedures, culminating in field-proven protocols for its use in regioselective cross-coupling applications.

Rather than treating safety and application as separate silos, this guide synthesizes them: understanding the molecule's electronic properties and metabolic liabilities is essential for both mitigating human hazard and optimizing catalytic yield.

Chemical Identity & Physicochemical Properties

The structural architecture of this compound—featuring an electron-withdrawing fluorine atom, a cross-coupling-ready bromine atom, and an electron-donating isobutoxy group—creates a highly polarized aromatic system^[1].

Property	Value / Description
Chemical Name	2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene
Synonyms	2-Bromo-1-fluoro-4-isobutoxybenzene
CAS Registry Number	1539318-05-2[1]
Molecular Formula	C ₁₀ H ₁₂ BrFO[1]
Molecular Weight	247.11 g/mol [1]
Structural SMILES	CC(C)COC1=CC(=C(C=C1)F)Br
Appearance	Colorless to pale yellow liquid
Solubility	Insoluble in water; soluble in DCM, THF, and EtOAc

Mechanistic Toxicology & Hazard Profile

Halogenated aromatic hydrocarbons are tightly regulated due to their specific toxicological mechanisms[2]. Handling **2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene** requires understanding why it poses a hazard to biological systems.

GHS Hazard Classifications

Based on standardized testing for structurally analogous halogenated ethers, this compound exhibits the following primary hazards[3]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The Causality of Toxicity (CYP450 Activation)

The toxicity of halogenated benzenes is rarely caused by the parent molecule alone. Instead, it is driven by metabolic bioactivation[4]. When absorbed, the lipophilic isobutoxy group allows

the molecule to easily cross cell membranes and accumulate in lipid-rich tissues[2]. In the liver, Cytochrome P450 (CYP450) enzymes attempt to detoxify the molecule via oxidation.

However, this oxidation transforms the aromatic ring into a highly reactive, electrophilic arene oxide (epoxide) intermediate[4][5]. Because the fluorine and bromine atoms withdraw electron density, the resulting epoxide is highly unstable and prone to nucleophilic attack by cellular macromolecules (such as tissue proteins and DNA), leading to covalent binding, oxidative stress, and localized cytotoxicity[4][5].

Safe Handling, Storage, and Emergency Workflows

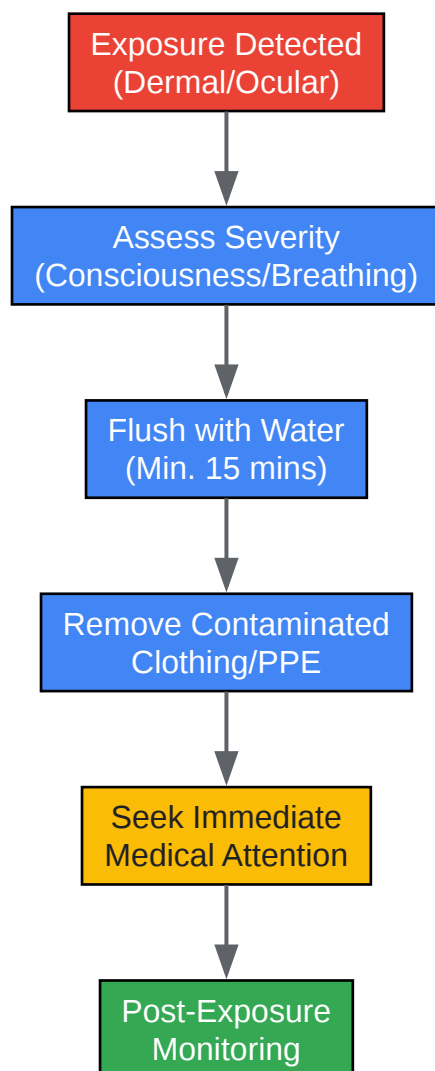
To prevent both chemical degradation and human exposure, environmental controls must be rigorously maintained.

Storage Causality & Self-Validating Checks

- Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
- Causality: The isobutoxy ether linkage is susceptible to autoxidation in the presence of atmospheric oxygen and light, which can form explosive organic peroxides over time. Furthermore, trace moisture can induce hydrolysis of the carbon-halogen bonds under extreme conditions.
- Validation: Before use, validate the integrity of the solvent/reagent by testing for peroxides using standard KI-starch indicator strips. A negative result (no color change) validates the inert storage system.

Emergency Response Protocol

In the event of accidental exposure, rapid mechanical removal is prioritized over chemical neutralization to prevent the lipophilic compound from partitioning into the dermal layer.



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Workflow for emergency response following accidental dermal or ocular exposure.

Step-by-Step Emergency Execution:

- Isolate: Immediately move the affected personnel to a well-ventilated area.
- Flush: Irrigate the affected skin or eyes with copious amounts of water for a strict minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic ether.
- Strip: Remove all contaminated PPE and clothing while flushing.

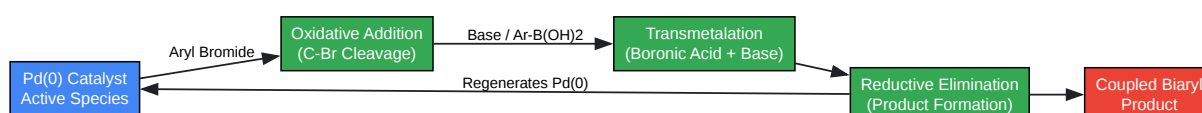
- Escalate: Transport to occupational health services, providing the medical team with the exact CAS number (1539318-05-2) and highlighting the risk of CYP450-mediated epoxide formation[4].

Advanced Application: Regioselective Suzuki-Miyaura Cross-Coupling

The primary synthetic value of **2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene** lies in its differential halogen reactivity. It is an ideal electrophile for palladium-catalyzed carbon-carbon bond formation[6].

The Causality of Regioselectivity

Why does the palladium catalyst react exclusively with the bromine atom and not the fluorine? The selectivity is governed by Bond Dissociation Energies (BDE). The C–Br bond is significantly weaker (~81 kcal/mol) than the highly polarized C–F bond (~116 kcal/mol). Consequently, the Pd(0) active species undergoes oxidative addition strictly at the C–Br position, leaving the C–F bond intact for downstream pharmaceutical targeting (where fluorine is often used to block metabolic liabilities)[6][7].



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Mechanistic pathway of the Suzuki-Miyaura cross-coupling reaction highlighting C-Br oxidative addition.

Step-by-Step Experimental Methodology

This protocol outlines a self-validating system for coupling **2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene** with an arylboronic acid[7][8].

Phase 1: Reagent Preparation & Degassing

- In an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Trimethylsilanolate (TMSOK) or K_2CO_3 (2.0 equiv)[8].
- Add the catalyst, $Pd(PPh_3)_4$ (0.05 equiv).
- Suspend the mixture in a 4:1 ratio of anhydrous Toluene:Ethanol.
- Crucial Causality Step: Perform three consecutive freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle.

Phase 2: Reaction Execution & Self-Validation 5. Backfill the flask with Argon and heat to 80°C under continuous stirring. 6. Self-Validation (In-Process Control): After 2 hours, withdraw a 10 μ L aliquot under Argon. Quench in EtOAc and analyze via GC-MS.

- Validation Metric: Look for the disappearance of the starting material's distinct isotopic bromine signature (a 1:1 ratio of M/M+2 peaks at m/z 246/248). The emergence of a single product mass peak confirms successful oxidative addition and reductive elimination.

Phase 3: Quenching & Isolation 7. Once GC-MS confirms >95% conversion, cool the reaction to room temperature. 8. Quench the reaction by adding deionized water to dissolve the inorganic salts. 9. Extract the aqueous layer three times with Ethyl Acetate. 10. Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate in vacuo prior to flash column chromatography.

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